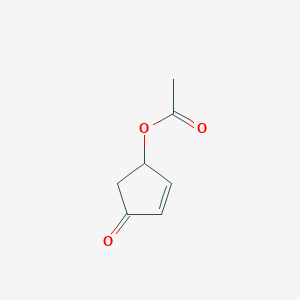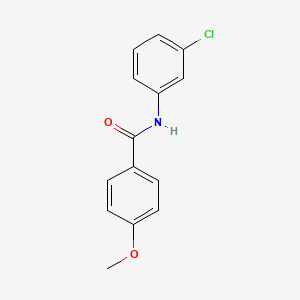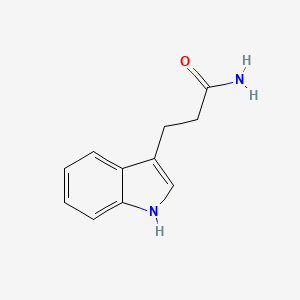
2-(2-Methoxyphenoxy)aniline
Descripción general
Descripción
“2-(2-Methoxyphenoxy)aniline” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The InChI code for “2-(2-Methoxyphenoxy)aniline” is 1S/C13H13NO2/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical form of “2-(2-Methoxyphenoxy)aniline” is solid . The storage temperature is room temperature .
Aplicaciones Científicas De Investigación
1. Spectroscopic and Theoretical Studies
In the field of spectroscopy and theoretical chemistry, substituted N-phenoxyethylanilines, closely related to 2-(2-Methoxyphenoxy)aniline, have been a subject of interest. Finazzi et al. (2003) conducted infrared spectroscopic studies and density functional calculations to understand the vibrational, geometrical, and electronic properties of these compounds. Their research provides insights into the behavior of such compounds at different temperatures, which is crucial for understanding their properties and applications in various fields (Finazzi et al., 2003).
2. Synthesis and Optimization
The synthesis and optimization of compounds similar to 2-(2-Methoxyphenoxy)aniline are critical for enhancing their efficacy and applicability. Jiancheng et al. (2012) developed an improved synthesis procedure for 2-methoxyphenothiazine, a compound related to 2-(2-Methoxyphenoxy)aniline, achieving a high total yield of 74.2%. This advancement demonstrates the ongoing efforts to refine synthetic routes for such compounds (Jiancheng et al., 2012).
3. Medical and Biological Applications
In the medical and biological research, derivatives of 2-(2-Methoxyphenoxy)aniline have shown potential. For instance, Qiao et al. (2013) studied a compound named DAT-230, a derivative of combretastatin-A-4 with increased stability, for its anti-tumor activity. They found that DAT-230 inhibited the growth of human gastric adenocarcinoma cells and induced apoptosis, suggesting its potential as a candidate for anti-cancer therapy (Qiao et al., 2013).
4. Bioconjugation and Protein-Based Bioconjugates
The use of o-methoxyphenols, which includes derivatives of 2-(2-Methoxyphenoxy)aniline, in bioconjugation is an emerging area of research. Elsohly et al. (2017) identified o-methoxyphenols as efficient reagents for oxidative couplings with anilines, which can be used in the synthesis of complex protein-protein bioconjugates. This finding opens up new avenues for the development of bioconjugates for medical and research applications (Elsohly et al., 2017).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVNAQYUIBLEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945433 | |
| Record name | 2-(2-Methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)aniline | |
CAS RN |
22751-09-3 | |
| Record name | NSC77973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)